

What are the properties of (Perfluorocyclohexyl)methanol?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Perfluorocyclohexyl)methanol

Cat. No.: B1362346

[Get Quote](#)

(Perfluorocyclohexyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Undecafluorocyclohexyl)methanol, a highly fluorinated organic compound, presents a unique profile of properties making it a molecule of interest in various scientific domains, including materials science and potentially as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of its known characteristics, experimental protocols, and potential applications.

Core Properties

(Perfluorocyclohexyl)methanol is identified by two CAS numbers, 28788-68-3 and 25965-83-7. While both identifiers are associated with this structure, slight variations in isomeric purity or grade may exist between suppliers. The fundamental properties are summarized below.

Chemical and Physical Properties

A compilation of the known chemical and physical data for (Perfluorocyclohexyl)methanol is presented in Table 1. It is noteworthy that some physical properties are predicted values and should be considered as estimates.

Property	Value	Source
Molecular Formula	C ₇ H ₃ F ₁₁ O	[1] [2]
Molecular Weight	312.08 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	218.3 ± 40.0 °C (Predicted)	
Density	1.52 ± 0.1 g/cm ³ (Predicted)	
InChI	InChI=1S/C7H3F11O/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H,1H2	[1]

Toxicological and Safety Information

Based on available safety data sheets, **(Perfluorocyclohexyl)methanol** is considered a hazardous substance. The primary hazards are summarized in Table 2. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

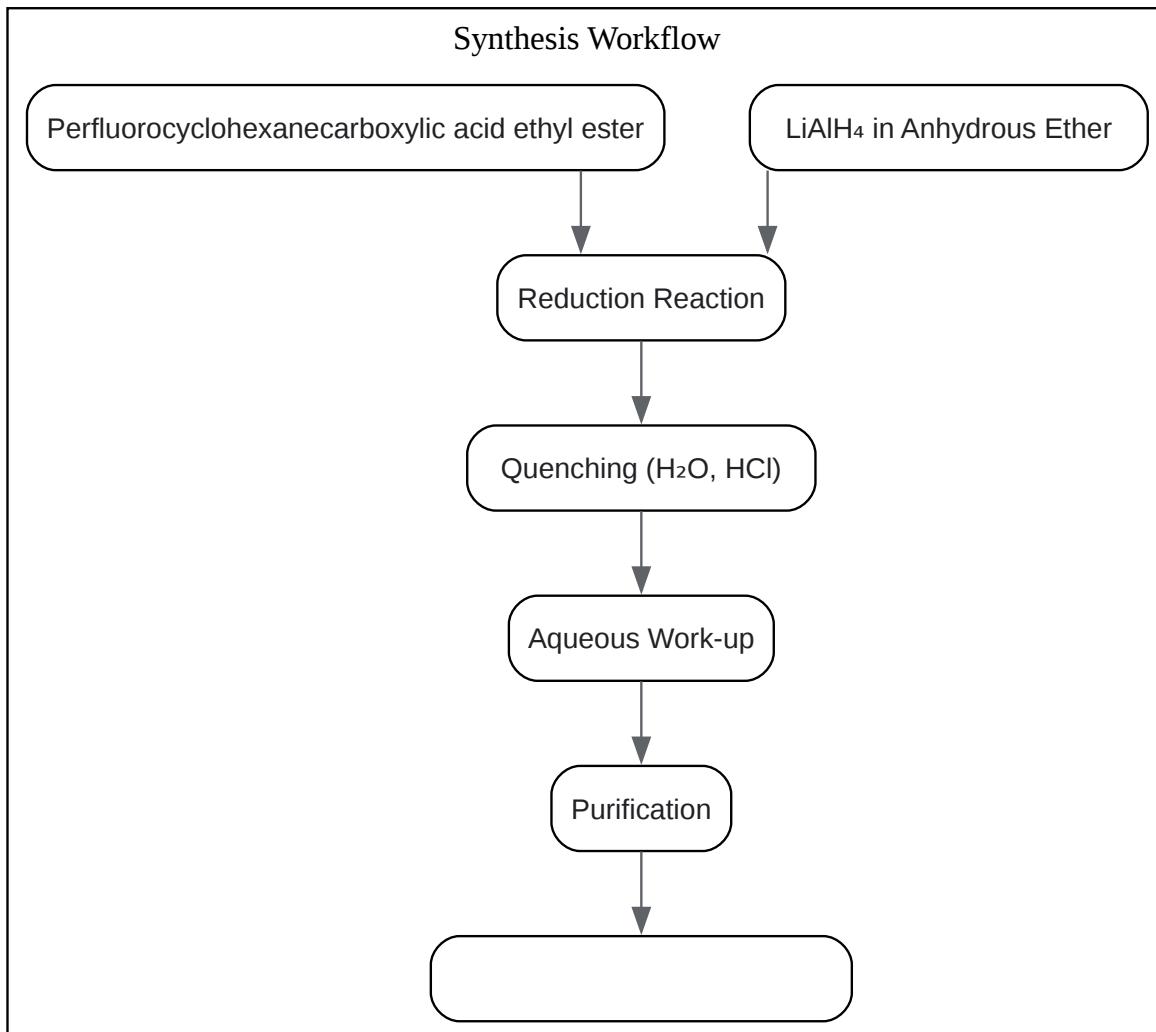
Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(Perfluorocyclohexyl)methanol** are not readily available in peer-reviewed literature. However, based on established organofluorine chemistry, representative methodologies can be outlined.

Synthesis of (Perfluorocyclohexyl)methanol

A plausible and common synthetic route to perfluorinated alcohols is the reduction of the corresponding perfluorinated carboxylic acid or its ester derivative. A general protocol for the reduction of a perfluorinated ester using lithium aluminum hydride (LiAlH_4), a powerful reducing agent, is described below.[3][4]


Reaction: Perfluorocyclohexanecarboxylic acid ethyl ester \rightarrow **(Perfluorocyclohexyl)methanol**

Materials:

- Perfluorocyclohexanecarboxylic acid ethyl ester
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

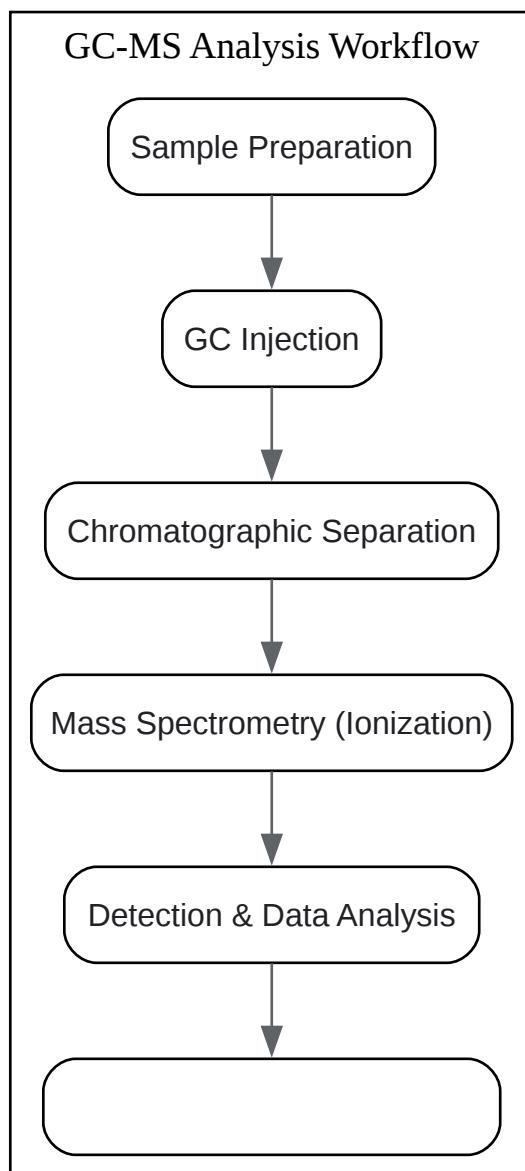
- **Setup:** A dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.
- **Addition of Ester:** The perfluorocyclohexanecarboxylic acid ethyl ester, dissolved in anhydrous diethyl ether, is added dropwise to the LiAlH₄ suspension via the dropping funnel while stirring and cooling the reaction mixture in an ice bath.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Quenching:** Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts. This step is highly exothermic and should be performed with extreme caution in an ice bath.
- **Work-up:** The quenched reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude **(Perfluorocyclohexyl)methanol**.
- **Purification:** The crude product can be purified by distillation or column chromatography to obtain the final product of high purity.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **(Perfluorocyclohexyl)methanol**.

Analytical Methods

The analysis of **(Perfluorocyclohexyl)methanol** can be performed using standard analytical techniques for organic compounds, with particular attention to the unique properties conferred by the high degree of fluorination.


GC-MS is a suitable technique for the separation and identification of **(Perfluorocyclohexyl)methanol**.^{[5][6]} A general protocol is outlined below.

Instrumentation:

- Gas chromatograph with a mass selective detector (MSD)
- Capillary column suitable for polar or fluorinated compounds (e.g., DB-5ms or equivalent)
- Helium carrier gas
- Autosampler

Procedure:

- Sample Preparation: Prepare a dilute solution of **(Perfluorocyclohexyl)methanol** in a suitable solvent, such as ethyl acetate or dichloromethane.
- Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet, which is heated to ensure rapid vaporization.
- Separation: The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column is ramped according to a specific program to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
- Detection: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each component.
- Data Analysis: The retention time of the peak in the chromatogram and the fragmentation pattern in the mass spectrum are used to identify and quantify **(Perfluorocyclohexyl)methanol**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Perfluorocyclohexyl)methanol | CymitQuimica [cymitquimica.com]
- 2. (Perfluorocyclohexyl)methanol, CasNo.25965-83-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples [diva-portal.org]
- To cite this document: BenchChem. [What are the properties of (Perfluorocyclohexyl)methanol?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362346#what-are-the-properties-of-perfluorocyclohexyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com